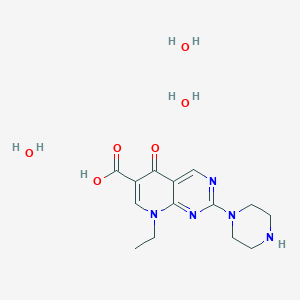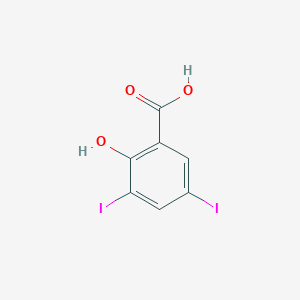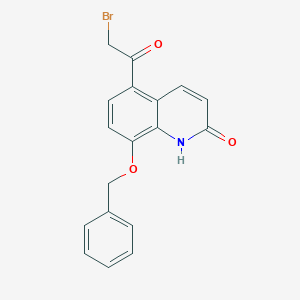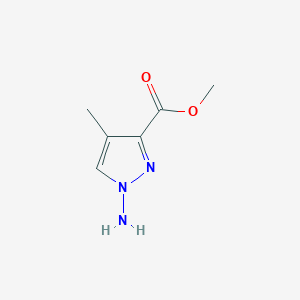
Pipemidic acid trihydrate
Vue d'ensemble
Description
Pipemidic acid trihydrate is a derivative of Piromidic acid and is an antibacterial agent . It is a N-arylpiperazine and is active against gram-negative bacteria including Pseudomonas aeruginosa as well as some gram-positive bacteria . It is a quinolone antibiotic indicated in the treatment of susceptible urinary tract infections .
Molecular Structure Analysis
The molecular formula of Pipemidic acid trihydrate is C14H23N5O6 . The IUPAC name is 8-ethyl-5-oxo-2-piperazin-1-ylpyrido [2,3-d]pyrimidine-6-carboxylic acid;trihydrate . The molecular weight is 357.36 g/mol . Unfortunately, I was unable to find specific information on the molecular structure analysis of Pipemidic acid trihydrate from the web search results.
Chemical Reactions Analysis
Pipemidic acid has been reacted with magnesium, calcium, chromium, manganese, iron, cobalt, nickel, copper, zinc, and cadmium . The results suggested oxygen atoms present at carbonyl and carboxylic group render the bidentate property to the pipemidic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of Pipemidic acid trihydrate include a molecular weight of 357.36 g/mol and a molecular formula of C14H23N5O6 . The IUPAC name is 8-ethyl-5-oxo-2-piperazin-1-ylpyrido [2,3-d]pyrimidine-6-carboxylic acid;trihydrate .
Applications De Recherche Scientifique
Antibacterial Agent in Medicine
Pipemidic acid trihydrate is primarily recognized for its role as an antibacterial agent. It’s effective against a broad spectrum of Gram-negative bacteria, including Escherichia coli, Proteus, Morganella, Citrobacter, and others . It’s also used to treat urinary tract infections due to its bactericidal properties by inhibiting DNA synthesis .
Interaction with Metal Ions
Research has shown that Pipemidic acid can form complexes with various metal ions like magnesium, calcium, chromium, and others. These interactions are significant because they can affect the absorption and efficacy of the drug when administered concurrently with essential and trace elements .
Pharmacokinetics and Tissue Penetration
The zwitterionic nature of Pipemidic acid, due to the basic piperazine ring, enhances its ability to penetrate bacterial cells and tissues. This property is crucial for the drug’s effectiveness as it ensures significant tissue penetration, which is a vital aspect of pharmacokinetics .
Inhibitory Effect on Caffeine Metabolism
Pipemidic acid has been reported to have an inhibitory effect on the metabolism of caffeine. This interaction is important for individuals consuming caffeine as it can affect the clearance of caffeine from the body .
Theophylline Clearance Inhibition
Similar to caffeine, Pipemidic acid has also been shown to inhibit the clearance of theophylline, a drug used to treat lung diseases such as asthma. This effect can have therapeutic implications, especially in patients with respiratory conditions .
Synthesis and Characterization of Metal Complexes
The compound’s ability to react with metal ions has led to the synthesis and characterization of various metal complexes. These complexes have been studied using techniques like IR, UV, 1H-NMR, and atomic absorption analysis, which are essential for understanding the compound’s properties and potential applications .
Safety And Hazards
For safety, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3.3H2O/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19;;;/h7-8,15H,2-6H2,1H3,(H,21,22);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMXYPLWYMOYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222883 | |
| Record name | Pipemidic acid trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pipemidic acid trihydrate | |
CAS RN |
72571-82-5 | |
| Record name | Pipemidic acid trihydrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072571825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipemidic acid trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acid * 3 H2O | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPEMIDIC ACID TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N734WBH1TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Pipemidic acid trihydrate against urinary tract infections?
A1: Pipemidic acid trihydrate is a quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase. [, , ] This enzyme is essential for bacterial DNA replication and repair. By inhibiting DNA gyrase, Pipemidic acid trihydrate effectively halts bacterial growth and allows the body's immune system to eliminate the infection.
Q2: What is the molecular formula and crystal structure of Pipemidic acid trihydrate?
A3: The molecular formula of Pipemidic acid trihydrate is C14H17N5O3.3H2O. [] It exists as a triclinic crystal with specific lattice parameters: a = 8.570 Å, b = 8.514 Å, c = 15.208 Å, α = 105.14°, β = 110.84°, γ = 113.96°. This information is crucial for understanding its physical and chemical properties, which can influence its formulation and delivery.
Q3: Is there evidence of resistance developing against Pipemidic acid trihydrate?
A4: While the provided research does not delve into specific resistance mechanisms for Pipemidic acid trihydrate, it acknowledges that bacteria can develop resistance to antibiotics, including quinolones, over time. [] Understanding the emergence and spread of antibiotic resistance is crucial for optimizing treatment strategies and developing new antimicrobial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)


![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)


![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)



